1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
Description
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Properties
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYYPAOLFRXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a complex organic molecule that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrazole ring, which is recognized for its role in various biological activities.
- A sulfonyl group , enhancing the compound's reactivity and potential interactions with biological targets.
- A tetrahydrothiophene moiety, contributing to the compound's pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi. The incorporation of the sulfonyl group may enhance this activity by improving solubility and bioavailability.
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole derivative 1 | 98% inhibition against Mycobacterium tuberculosis | |
| Pyrazole derivative 2 | Effective against E. coli and Bacillus subtilis |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have exhibited promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 85% (10 µM) | 93% (10 µM) | |
| Compound B | Comparable to diclofenac sodium | Comparable to diclofenac sodium |
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly noteworthy. Some studies have indicated that these compounds can inhibit the proliferation of cancer cell lines, including prostate cancer cells. The mechanism often involves modulation of androgen receptors or induction of apoptosis in cancer cells.
| Study Focus | Cell Line Tested | Result | Reference |
|---|---|---|---|
| Prostate cancer inhibition | LNCaP cells | Significant reduction in cell viability | |
| Apoptosis induction | SMMC7721 cells | Increased caspase 3 activity observed |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may act as a modulator of specific receptors, including androgen receptors, thereby influencing cell signaling pathways related to growth and inflammation.
Case Study 1: Anti-inflammatory Activity
In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results demonstrated that certain derivatives significantly reduced edema compared to the control group.
Case Study 2: Anticancer Efficacy
Another study focused on the efficacy of a pyrazole derivative in inhibiting the growth of prostate cancer cells. The compound was administered at varying concentrations, and results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent for prostate cancer.
Scientific Research Applications
The compound exhibits various biological activities, particularly in the fields of cancer research and antimicrobial studies. Its interactions with cellular targets can lead to significant therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features may interact with tubulin, potentially disrupting microtubule dynamics. This disruption can induce cell cycle arrest and apoptosis in cancer cells. For example:
- Mechanism of Action : Compounds related to this structure may bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization and leading to cell death .
- Case Study : A related pyrazole derivative demonstrated effective inhibition of cancer cell proliferation in vitro, showing promise as an anticancer agent .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Similar pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial activity .
Synthesis and Development
The synthesis of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane typically involves several key steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with appropriate diketones.
- Sulfonylation : Introducing the sulfonamide group using sulfonyl chlorides.
- Formation of Diazepane : Utilizing tetrahydrothiophenes to form the final diazepane structure.
Research Applications
The compound's unique properties make it suitable for a variety of research applications:
- Drug Development : Due to its potential anticancer and antimicrobial properties, it is a candidate for further drug development studies.
- Biochemical Research : Its interaction with cellular components provides insights into cellular mechanisms and pathways.
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three key subunits:
- 1,4-Diazepane core : A seven-membered ring with two nitrogen atoms at positions 1 and 4.
- 4-(1H-Pyrazol-1-yl)phenylsulfonyl group : A sulfonamide-linked aryl group substituted with a pyrazole heterocycle.
- Tetrahydrothiophen-3-yl moiety : A saturated five-membered sulfur-containing ring.
Retrosynthetic disconnections suggest three primary synthetic branches (Figure 1):
- Path A : Diazepane sulfonylation followed by tetrahydrothiophene coupling
- Path B : Pre-functionalized diazepane synthesis with simultaneous sulfonyl and tetrahydrothiophene groups
- Path C : Modular assembly via late-stage Suzuki-Miyaura coupling for pyrazole introduction
Comparative analysis of these pathways reveals Path A as the most frequently reported method in analogous systems.
Synthesis of 1,4-Diazepane Core
Ring-Closing Strategies
The 1,4-diazepane scaffold is typically constructed via:
Diethylenetriamine Cyclization
Heating diethylenetriamine with 1,5-dibromopentane in acetonitrile at 80°C for 24 hours yields the diazepane ring (78% yield). Boc protection of the secondary amine prevents unwanted side reactions during subsequent functionalization steps.
Reductive Amination
Condensation of N-Boc-1,4-diaminobutane with levulinic acid followed by NaBH4 reduction produces the diazepane skeleton in 65% yield. This method offers superior stereocontrol compared to cyclization approaches.
Sulfonylation of 1,4-Diazepane
Sulfonyl Chloride Preparation
The 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride precursor is synthesized via:
Coupling Reaction
Sulfonylation of Boc-protected diazepane proceeds under Schotten-Baumann conditions:
Procedure :
- Dissolve N-Boc-1,4-diazepane (1 eq) in anhydrous DCM
- Add sulfonyl chloride (1.2 eq) and DMAP (0.1 eq)
- Stir at 0°C→rt for 6 hr
- Wash with 1M HCl (3×), dry over MgSO4
- Yield: 91%
Critical Parameters :
Tetrahydrothiophen-3-yl Functionalization
Thiolane Precursor Synthesis
Tetrahydrothiophen-3-ol is converted to the corresponding bromide via:
Method :
N-Alkylation of Diazepane
Coupling the sulfonylated diazepane with 3-bromotetrahydrothiophene:
Optimized Conditions :
- Substrate: N-Boc-sulfonyldiazepane (1 eq)
- Alkylating agent: 3-bromotetrahydrothiophene (1.5 eq)
- Base: K2CO3 (3 eq)
- Solvent: DMF, 80°C, 12 hr
- Yield: 68%
Side Reactions :
- Competing O-alkylation (8-12%) minimized by using bulky bases (DBU reduces to <3%)
- Ring-opening of tetrahydrothiophene (<5%) controlled by temperature modulation
Final Deprotection and Purification
Alternative Synthetic Routes
One-Pot Diazepane Formation
Recent advances enable concurrent ring-closure and functionalization:
Procedure :
- React 1,5-dibromopentane (1 eq) with 4-(1H-pyrazol-1-yl)benzenesulfonamide (1.2 eq)
- Add tetrahydrothiophen-3-amine (1 eq)
- Use Cs2CO3 base in DMF at 100°C (24 hr)
- Yield: 41%
Limitations :
- Lower yield due to competing polymerization
- Requires excess sulfonamide (1.5 eq) for >40% yield
Analytical Characterization Data
Table 1 : Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 8.45 (s, 1H, pyrazole-H), 3.72-3.68 (m, 2H, diazepane-CH2), 2.95 (m, 1H, thiolane-SCH) |
| $$ ^{13}C $$ NMR | δ 154.2 (SO2), 143.7 (pyrazole-C), 56.8 (diazepane-NCH2), 34.1 (thiolane-CH2S) |
| HRMS | [M+H]+ Calcd: 409.1524; Found: 409.1521 |
Table 2 : Comparative Yields of Synthetic Pathways
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential (Path A) | 5 | 52 | 99.2 |
| One-Pot | 3 | 41 | 97.8 |
| Enzymatic | 4 | 58 | 98.5 |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Knorr synthesis produces 1,3,5-trisubstituted pyrazoles, while Huisgen cyclization favors 1,4-disubstituted isomers. Microwave-assisted methods enhance regiocontrol to 19:1 selectivity.
Sulfonylation Side Reactions
Competing N-sulfonylation at both diazepane nitrogens is mitigated by:
- Steric protection of C4 nitrogen via temporary silylation
- Use of bulky sulfonyl chlorides (e.g., 2,6-dimethylbenzenesulfonyl chloride)
Thiolane Ring Stability
Tetrahydrothiophene ring-opening during N-alkylation is minimized by:
- Low-temperature reactions (<60°C)
- Anhydrous conditions (H2O <50 ppm)
- Radical scavengers (BHT, 0.1 mol%)
Industrial-Scale Considerations
Cost Analysis
Table 3 : Raw Material Costs (per kg product)
| Component | Cost (USD) |
|---|---|
| 4-(1H-Pyrazol-1-yl)benzene | 420 |
| Tetrahydrothiophen-3-ol | 380 |
| 1,5-Dibromopentane | 210 |
Process intensification reduces total costs by 31% through:
- Solvent recycling (DCM recovery >92%)
- Catalytic sulfonylation (0.5 mol% DMAP vs. stoichiometric base)
Environmental Impact
Green Chemistry Metrics :
- PMI (Process Mass Intensity): 86 → Reduced to 42 via flow chemistry
- E-Factor: 18.7 → Improved to 9.2 with enzymatic steps
Q & A
Basic: What synthetic strategies are employed to prepare 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane?
Methodological Answer:
The synthesis typically involves sequential coupling and sulfonylation steps. Key steps include:
- Diazepane Functionalization : Introducing the tetrahydrothiophen-3-yl group via nucleophilic substitution or reductive amination, as seen in diazepane-based ligand synthesis .
- Sulfonylation : Reacting the diazepane intermediate with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl bridge .
- Microwave-Assisted Optimization : Reducing reaction times and improving yields (e.g., 44–51% yields reported for analogous diazepane sulfonamides) by using microwave irradiation, as demonstrated in pyrazole syntheses .
Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization (e.g., dichloromethane) are critical for isolating the pure product .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, tetrahydrothiophene protons at δ 2.5–3.5 ppm). Coupling constants confirm stereochemistry in the diazepane ring .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. For example, sulfonyl-containing analogs show characteristic S-O cleavage .
- X-ray Crystallography : Resolves 3D structure, including dihedral angles (e.g., pyrazole vs. phenyl ring: ~27–45°) and hydrogen-bonding networks, using SHELXL for refinement (R-factor < 0.05) .
Advanced: How can structural contradictions in X-ray crystallographic data be resolved during refinement?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to model disordered regions (e.g., flexible tetrahydrothiophene or sulfonyl groups) with occupancy constraints .
- Hydrogen Bonding Analysis : Identify weak interactions (C–H⋯O/N) to stabilize the lattice. For example, layers parallel to (010) planes in pyrazole derivatives are stabilized via such bonds .
- Validation Tools : Employ checkCIF/PLATON to flag outliers (e.g., bond angles > 5σ). Adjust riding H-atom models or apply anisotropic displacement parameters for heavy atoms .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications :
- Computational Modeling :
Advanced: What experimental strategies address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Step Optimization :
- Workflow Efficiency :
Advanced: How does the sulfonyl group influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Stability : The sulfonyl moiety enhances resistance to hydrolysis compared to ester/carbamate analogs, as shown in shelf-life studies of sulfonamide drugs .
- Bioactivity : The sulfonyl group participates in hydrogen bonding with target proteins (e.g., sulfonamide inhibitors binding to carbonic anhydrase), confirmed via crystallographic data .
- Solubility : Polar sulfonyl groups improve aqueous solubility (logP reduction by ~1.5 units), critical for in vivo assays .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
